molecular formula C23H20F2N2O4S B1680611 RHPS4 CAS No. 390362-78-4

RHPS4

Número de catálogo: B1680611
Número CAS: 390362-78-4
Peso molecular: 458.5 g/mol
Clave InChI: VRWGYMXWYZBBGF-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

La síntesis del MetoSulfato de RHPS 4 implica la formación del núcleo quinoacridinio seguida de la introducción del grupo metoSulfato. La ruta sintética típicamente incluye:

Los métodos de producción industrial para el MetoSulfato de RHPS 4 no están ampliamente documentados, pero los métodos de síntesis de laboratorio proporcionan una base para escalar la producción.

Análisis De Reacciones Químicas

El MetoSulfato de RHPS 4 experimenta varios tipos de reacciones químicas:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El MetoSulfato de RHPS 4 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El MetoSulfato de RHPS 4 ejerce sus efectos dirigiéndose a las estructuras de G-cuádruplex del ADN telomérico. Al estabilizar estas estructuras, inhibe la actividad de la telomerasa, una enzima responsable de mantener la longitud de los telómeros. Esto lleva a la disfunción de los telómeros, lo que resulta en el arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares involucrados incluyen el ADN telomérico y las proteínas asociadas.

Comparación Con Compuestos Similares

El MetoSulfato de RHPS 4 es único debido a su alta potencia y selectividad para la inhibición de la telomerasa. Compuestos similares incluyen:

El MetoSulfato de RHPS 4 destaca por su fuerte actividad antitumoral y su capacidad para inducir la disfunción de los telómeros rápidamente.

Actividad Biológica

RHPS4, a pentacyclic acridinium compound, has garnered significant attention in cancer research due to its unique ability to interact with G-quadruplex (G4) DNA structures, particularly at telomeric regions. This interaction leads to telomere dysfunction and apoptosis in cancer cells, making this compound a promising candidate for anticancer therapy. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

This compound primarily acts by stabilizing G-quadruplex structures within telomeric DNA, which inhibits telomerase activity and induces telomere uncapping. This results in DNA damage responses that are particularly pronounced in malignant cells but not in normal cells. The compound's mechanism can be summarized as follows:

  • G-Quadruplex Stabilization : this compound binds to G4 structures, leading to the disruption of telomere architecture.
  • Telomere Dysfunction : Induces telomere uncapping and subsequent DNA damage signaling.
  • Apoptosis Induction : Triggers cell death pathways in cancer cells while sparing normal cells.

In Vitro Studies

  • Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines, including melanoma and colorectal cancer. A dose-dependent response was observed, with significant effects noted at concentrations as low as 0.1 µM .
  • Cell Cycle Arrest : Flow cytometric analysis demonstrated that this compound induces a dose-dependent accumulation of cells in the S-G(2)/M phases of the cell cycle, leading to apoptosis .
  • Telomere Damage Response : The treatment with this compound resulted in increased levels of γ-H2AX, a marker of DNA damage, indicating that telomere dysfunction occurs rapidly following treatment .

In Vivo Studies

  • Tumor Growth Inhibition : In xenograft models, this compound demonstrated potent antitumor activity. For instance, in human melanoma xenografts, this compound treatment led to a reduction in tumor growth by approximately 40% compared to controls .
  • Combination Therapy : When combined with chemotherapeutics like camptothecin, this compound enhanced the overall therapeutic effect, suggesting potential for combination therapies in clinical settings .
  • Resistance Mechanisms : Tumors overexpressing protective telomeric proteins such as TRF2 and POT1 showed resistance to this compound treatment, highlighting the importance of these proteins in mediating the drug's efficacy .

Data Tables

StudyCell LineConcentration (µM)Effect on Proliferation (%)Apoptosis Index (%)
Melanoma0.1609.2
Colorectal0.57512
Melanoma15015

Case Study 1: Melanoma Treatment

A study involving two melanoma cell lines derived from the same patient demonstrated that this compound was effective against both primary and metastatic tumors. While the primary line was sensitive to conventional chemotherapy (cisplatin), the metastatic line showed resistance; however, this compound reduced tumor weight by approximately 40% in this resistant line .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer xenografts, this compound was shown to significantly enhance sensitivity to camptothecin-based therapies. Mice treated with a sequence of irinotecan followed by this compound exhibited delayed tumor growth and improved survival rates compared to those receiving irinotecan alone .

Q & A

Q. What is the primary biochemical mechanism through which RHPS4 exerts its anti-cancer effects?

Answer: this compound selectively binds to G-quadruplex (G4) DNA structures, particularly in telomeres and mitochondrial DNA (mtDNA), stabilizing these regions and inhibiting telomerase activity. This disrupts DNA replication, induces replication fork stalling, and triggers DNA damage responses (DDR), leading to S-G2 phase cell cycle arrest and apoptosis. Key molecular markers include increased γH2AX foci (DNA damage) and activation of ATR/Chk2 pathways .

Q. How can researchers reconcile contradictory findings regarding this compound's dependence on mitochondrial DNA (mtDNA) for radiosensitization effects?

Answer: Contradictions arise from cell type-specific responses. To address this:

  • Use mtDNA-depleted models (e.g., via EtBr treatment) to isolate nuclear vs. mitochondrial effects.
  • Quantify mtDNA copy number via qPCR (targeting regions like CYTB/ND4) and assess clonogenic survival under varying this compound concentrations (0.1–2 µM).
  • Studies show this compound retains radiosensitization in mtDNA-depleted cells, cell models (e.g., via EtBr treatment) and compare outcomes. Studies show this compound's radiosensitization persists without mtDNA, suggesting additional nuclear targets. Including qPCR for mtDNA regions and clonogenic assays under varying this compound concentrations can clarify context-dependent effects.

Q. What are the recommended experimental concentrations and treatment durations for this compound in in vitro studies?

Answer:

  • Concentration range: 0.1–2 µM (IC50 = 0.33 µM for telomerase inhibition).
  • Treatment duration: 24–72 hours for proliferation assays; 48–96 hours post-irradiation (2–6 Gy) for radiosensitization studies.
  • Critical controls: Include solvent controls (e.g., DMSO) and validate via clonogenic assays or flow cytometry (BrdU/PI staining) .

Q. What methodological considerations are critical when assessing this compound-induced replication stress in telomeric vs. mitochondrial DNA?

Answer:

  • Telomeric focus: Use chromatin immunoprecipitation (ChIP) for TRF1/2 proteins and BrdU labeling to map replication fork stalling.
  • Mitochondrial focus: Employ mitochondrial-specific dyes (Mitotracker Deep Red) and quantify mtDNA via qPCR.
  • Differentiation: Subcellular fractionation or CRISPR-based mtDNA depletion to isolate nuclear vs. mitochondrial effects .

Q. How does this compound influence cell cycle progression, and what molecular markers indicate its activity?

Answer: this compound induces S-G2 phase arrest by activating the ATR-Chk2-p21 axis. Key markers:

  • Flow cytometry: BrdU/PI staining for cell cycle distribution.
  • Western blot: Phosphorylated ATR (Ser428), Chk2 (Thr68), and γH2AX.
  • Functional readouts: Reduced clonogenic survival and increased apoptosis (Annexin V/PI assays) .

Q. What strategies mitigate off-target effects when studying this compound's telomere-specific actions?

Answer:

  • Competition assays: Co-treat with excess G4 oligonucleotides to confirm target specificity.
  • Genetic controls: Use TRF2-knockdown cells to isolate telomere-specific effects.
  • Negative controls: Non-telomeric G4 ligands (e.g., TMPyP4) to rule out general G4 stabilization .

Q. What are the key parameters for validating this compound's efficacy in preclinical models?

Answer:

  • In vivo metrics: Tumor growth delay in xenografts post-RHPS4/radiation combo.
  • Mitochondrial biomarkers: mtDNA copy number (qPCR) and citrate synthase (CS) activity in tissues.
  • Toxicity monitoring: Liver/kidney function tests and hematological profiling .

Q. How should researchers address variability in this compound's anti-proliferative effects across cancer cell lines?

Answer:

  • Dose-response curves: Test 0.1–10 µM this compound with clonogenic assays.
  • Stratification: Group cells by telomerase activity (TRAP assay) and mtDNA content.
  • Transcriptomics: RNA-seq to identify resistance pathways (e.g., ATR upregulation) .

Q. What controls are essential when evaluating this compound's impact on mitochondrial membrane potential?

Answer:

  • Positive control: CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to induce depolarization.
  • Staining: JC-1 or TMRM dyes with flow cytometry.
  • Functional validation: ATP production assays (luciferase-based) .

Q. What computational tools aid in predicting this compound's binding affinity to non-telomeric G4 structures?

Answer:

  • Docking software: AutoDock Vina or Schrödinger Glide with G4 databases (G4LDB).
  • Experimental validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Genomic mapping: ChIP-seq for replication protein A (RPA) to identify off-target G4 sites .

Propiedades

IUPAC Name

4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWGYMXWYZBBGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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